molecular formula C19H20ClFN2O B13720694 (S)-N-Desmethyl Citalopram Hydrochloride

(S)-N-Desmethyl Citalopram Hydrochloride

Cat. No.: B13720694
M. Wt: 346.8 g/mol
InChI Key: DYIZNULSIBGJPJ-FYZYNONXSA-N
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Description

(S)-N-Desmethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of N-desmethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is known for its higher potency and efficacy in inhibiting serotonin reuptake compared to its R-enantiomer counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desmethyl Citalopram Hydrochloride typically involves the chiral separation of racemic citalopram followed by demethylation. One common method for chiral separation is high-performance liquid chromatography (HPLC) using chiral stationary phases . The demethylation process can be achieved using various reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chiral separation techniques followed by chemical demethylation. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Desmethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-N-Desmethyl Citalopram Hydrochloride is related to its ability to inhibit the reuptake of serotonin in the central nervous system. It binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound’s high selectivity for SERT over other neurotransmitter transporters contributes to its efficacy and reduced side effects .

Properties

Molecular Formula

C19H20ClFN2O

Molecular Weight

346.8 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1

InChI Key

DYIZNULSIBGJPJ-FYZYNONXSA-N

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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